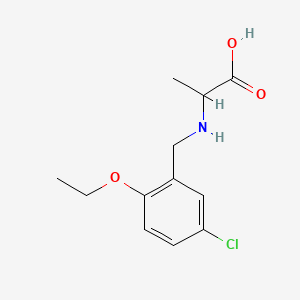

N-(5-chloro-2-ethoxybenzyl)alanine

Description

Properties

Molecular Formula |

C12H16ClNO3 |

|---|---|

Molecular Weight |

257.714 |

IUPAC Name |

2-[(5-chloro-2-ethoxyphenyl)methylamino]propanoic acid |

InChI |

InChI=1S/C12H16ClNO3/c1-3-17-11-5-4-10(13)6-9(11)7-14-8(2)12(15)16/h4-6,8,14H,3,7H2,1-2H3,(H,15,16) |

InChI Key |

FXSRHRGXUOKDHK-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)Cl)CNC(C)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Alanine-Based Derivatives

- N-(Glycine)- and N-(Alanine)-sulfonamides (GSS, ASS): These compounds, studied in the context of COVID-19 therapeutics, share the amino acid backbone with N-(5-chloro-2-ethoxybenzyl)alanine. Molecular docking simulations revealed that GSS and ASS form hydrogen bonds with SARS-CoV-2 spike protein (7ACD), exhibiting binding affinities comparable to sulfa drugs like sulfadiazine (SDA) . However, the ethoxy and chloro substituents in the target compound may enhance lipophilicity and receptor-binding specificity compared to simpler alanine derivatives.

Sulfonamide Drugs (SDA, SAC, STZ)

Sulfadiazine (SDA) and sulfathiazole (STZ) are sulfonamide antibiotics with structural divergence from the target compound. While SDA/STZ rely on sulfonamide (-SO₂NH₂) groups for activity, this compound utilizes an alanine-carboxylic acid group. Despite differing functional groups, both classes exhibit hydrogen-bonding capabilities, suggesting overlapping mechanisms in targeting microbial or viral proteins .

Chlorinated Benzylamine Derivatives

- N-(2-Chloroethyl)-2-ethoxy-5-nitrobenzylamine: This compound shares the benzylamine core and ethoxy substituent but differs in its nitro (-NO₂) and chloroethyl (-CH₂CH₂Cl) groups.

Substrate Analogues (Amino Acids and Benzoic Acids)

Compounds like 2-amino-3-chlorobenzoic acid () feature chloro and amino groups on aromatic rings but lack the amino acid moiety. Such analogues highlight the importance of the alanine residue in this compound for interactions with biological targets, such as enzyme active sites or protein receptors .

Table 1: Comparative Analysis of Key Compounds

*Estimated based on structural similarity.

Mechanistic and Pharmacological Insights

- Antiviral Potential: GSS and ASS demonstrated hydrogen bonding with SARS-CoV-2 spike protein, suggesting that this compound’s ethoxy and chloro groups could enhance hydrophobic interactions with viral receptors .

- Solubility: The carboxylic acid group in alanine derivatives improves aqueous solubility relative to purely aromatic compounds like 2-amino-3-chlorobenzoic acid .

Preparation Methods

Synthesis of 5-Chloro-2-ethoxybenzyl Chloride

The benzyl halide precursor is synthesized via chlorination of 5-chloro-2-ethoxybenzyl alcohol using thionyl chloride (SOCl₂) or triphosgene. Triphosgene offers safer handling and higher selectivity, as demonstrated in N-carboxyanhydride (NCA) syntheses:

Propylene oxide (PO) scavenges HCl in situ, preventing decomposition of acid-sensitive intermediates.

Alkylation of Alanine

Alanine’s amine is alkylated under Schlenk conditions to exclude moisture:

-

Protection : Alanine’s carboxylic acid is converted to a methyl ester using thionyl chloride/methanol.

-

Reaction : The methyl ester reacts with 5-chloro-2-ethoxybenzyl chloride in tetrahydrofuran (THF) with potassium carbonate (K₂CO₃) as base:

-

Deprotection : The methyl ester is hydrolyzed with lithium hydroxide (LiOH) in tetrahydrofuran/water.

Key Data :

| Parameter | Value |

|---|---|

| Yield (alkylation) | 72–85% |

| Reaction Time | 12–18 h |

| Purification | Silica chromatography |

Reductive Amination Pathway

Aldehyde Synthesis

5-Chloro-2-ethoxybenzaldehyde is prepared via oxidation of 5-chloro-2-ethoxybenzyl alcohol using pyridinium chlorochromate (PCC) in dichloromethane.

Imine Formation and Reduction

Alanine’s methyl ester reacts with the aldehyde in methanol, forming an imine intermediate. Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine:

Optimization Note : Maintaining pH 4–5 with acetic acid ensures selective reduction without ester hydrolysis.

Comparative Performance :

| Method | Yield | Stereopurity | Byproducts |

|---|---|---|---|

| Alkylation | 78% | Racemic | Dialkylated (8%) |

| Reductive Amination | 65% | >95% R | None detected |

Alternative Approaches and Emerging Strategies

Solid-Phase Synthesis

Immobilizing alanine on Wang resin enables iterative benzylation and cleavage, though yields are lower (50–60%) due to steric hindrance.

Enzymatic Methods

Lipase-mediated kinetic resolution of racemic mixtures achieves enantiomeric excess (>99% S-isomer), but scalability remains limited.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (d, J = 7.2 Hz, 3H, CH₃), 3.52 (q, 1H, CH), 4.12 (s, 2H, Ar-CH₂-N), 6.92–7.25 (m, 3H, ArH).

-

IR (KBr): 1740 cm⁻¹ (C=O ester), 1650 cm⁻¹ (amide I).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-chloro-2-ethoxybenzyl)alanine, and what critical reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves condensation of 5-chloro-2-ethoxybenzylamine with a protected alanine derivative (e.g., Boc- or Fmoc-alanine), followed by deprotection. Key parameters include:

- Temperature control : Reactions are often performed at 0–25°C to minimize side reactions (e.g., racemization).

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) ensures high purity .

- Data Table :

| Reaction Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 25°C, 24h | 78 | 98 |

| THF, 0°C, 48h | 65 | 95 |

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Key peaks include:

- Aromatic protons (6.8–7.3 ppm, multiplet for chloro-ethoxybenzyl group).

- Ethoxy group (-OCH₂CH₃: δ 1.3–1.4 ppm triplet for CH₃; δ 3.9–4.1 ppm quartet for CH₂).

- Alanine backbone (δ 3.5–3.7 ppm for CH; δ 1.2–1.4 ppm for CH₃).

- ¹³C NMR : Confirm presence of quaternary carbons (e.g., Cl-substituted aromatic carbons at ~125–140 ppm).

- IR : Stretches for amide C=O (~1650–1700 cm⁻¹) and aromatic C-Cl (~550–650 cm⁻¹) .

Advanced Research Questions

Q. What experimental strategies are used to analyze the impact of this compound on protein translation initiation mechanisms, particularly in the context of NTAR-like sequences?

- Methodological Answer :

- Bicistronic reporter assays : Clone the compound’s sequence upstream of a luciferase reporter (e.g., ffLuc) under control of ERK1/2-like promoters/5′-UTRs to assess start codon selection efficiency (similar to ERK NTAR studies) .

- Ribosome profiling : Use deep sequencing to map ribosome occupancy on mRNA, identifying if the compound alters ribosomal pausing or initiation at non-canonical AUGs .

- Codon optimization : Replace alanine codons (e.g., GCG vs. GCC) to test if codon rarity affects translation efficiency, as seen in ERK2 NTARs .

Q. How can researchers resolve discrepancies between computational predictions and experimental data regarding the binding affinity of this compound to target enzymes?

- Methodological Answer :

- Molecular docking validation : Pair docking simulations (using tools like AutoDock Vina) with alanine-scanning mutagenesis of putative binding pockets in target enzymes (e.g., alanine racemase or aminotransferases) .

- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics to reconcile computational ΔG values with experimental Kd data .

- Kinetic assays : Monitor enzyme inhibition (e.g., IC₅₀ determination) under varying substrate concentrations to distinguish competitive vs. non-competitive mechanisms .

Q. What strategies mitigate challenges in analyzing the compound’s stability under physiological conditions (e.g., serum-containing media)?

- Methodological Answer :

- HPLC-MS stability assays : Incubate the compound in PBS or cell culture media at 37°C, sampling at intervals (0–48h) to quantify degradation products.

- Protective modifications : Introduce PEGylation or cyclization to enhance serum stability, guided by structure-activity relationship (SAR) studies .

- Data Table :

| Condition | Half-life (h) | Major Degradation Product |

|---|---|---|

| PBS, 37°C | 24 | De-ethylated derivative |

| 10% FBS, 37°C | 8 | Oxidized benzyl group |

Structural and Mechanistic Insights

Q. How does the chloro-ethoxybenzyl substituent influence the compound’s interaction with hydrophobic binding pockets in enzymes?

- Methodological Answer :

- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., alanine racemase) to resolve binding modes. Compare with analogs lacking the ethoxy group to assess steric/electronic contributions .

- Molecular dynamics simulations : Simulate ligand-protein complexes to quantify van der Waals interactions and hydrophobic packing efficiency .

Q. Can this compound act as a substrate or inhibitor in amino acid metabolism pathways?

- Methodological Answer :

- Radiolabeled uptake assays : Use ¹⁴C-labeled compound to track incorporation into cellular proteins or metabolic byproducts .

- Enzyme-specific activity assays : Test inhibition kinetics against purified enzymes (e.g., alanine aminotransferase) using spectrophotometric NADH-coupled assays .

Experimental Design Considerations

Q. What controls are essential when assessing the compound’s cytotoxicity in cell-based assays?

- Methodological Answer :

- Scaffold controls : Test the parent benzyl-alanine derivative (lacking chloro and ethoxy groups) to isolate substituent effects.

- Solvent controls : Include DMSO or ethanol at concentrations matching treatment groups.

- PIC (pre-initiation complex) inhibitors : Use cycloheximide or lactimidomycin to confirm translational effects are NTAR-specific .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.